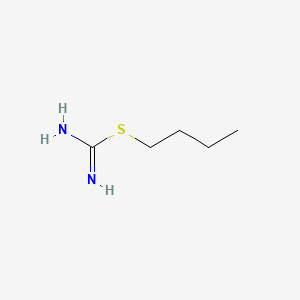

S-n-Butylisothiourea

Descripción

S-n-Butylisothiourea is a thiourea derivative characterized by a butyl group attached to the sulfur atom of the isothiourea moiety. These analogs are synthesized via acylation reactions using alkyl chlorides, as demonstrated in the general procedure from Molecules (2013) . Key physicochemical properties, such as melting points, optical rotation, and spectroscopic data (NMR, MS), are critical for characterizing such compounds. For instance, compound 5a exhibits a melting point of 180–182°C and a specific rotation ([α]D = +4.5°), which are indicative of its crystalline purity and stereochemical configuration .

Propiedades

Número CAS |

2986-22-3 |

|---|---|

Fórmula molecular |

C5H12N2S |

Peso molecular |

132.23 g/mol |

Nombre IUPAC |

butyl carbamimidothioate |

InChI |

InChI=1S/C5H12N2S/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H3,6,7) |

Clave InChI |

BPMPPVUBRPXMNX-UHFFFAOYSA-N |

SMILES |

CCCCSC(=N)N |

SMILES canónico |

CCCCSC(=N)N |

Otros números CAS |

2986-22-3 |

Sinónimos |

S-n-butylisothiourea S-n-butylisothiourea monohydrobromide S-n-butylisothiourea monohydroiodide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

Yield Trends : The synthesis yield decreases slightly with longer alkyl chains (e.g., 51.0% for C4 vs. 45.4% for C5 and C7), suggesting steric or solubility challenges during acylation .

Melting Points : Shorter chains (C4, C5) exhibit higher melting points (180–176°C) compared to C6 and C7 (142–144°C), likely due to reduced molecular symmetry and weaker crystal lattice interactions in longer alkyl derivatives .

Optical Rotation : The specific rotation ([α]D) peaks at +6.4° for the C6 derivative (5c), indicating conformational preferences influenced by chain length and sulfonamide stereochemistry .

Spectroscopic Signatures : All compounds show characteristic NH proton signals near δ 10.2–10.3 ppm, confirming the amide functionality. Terminal CH₃ groups resonate near δ 0.8–0.9 ppm, with splitting patterns reflecting chain flexibility .

Functional Group Impact

While S-n-Butylisothiourea contains an isothiourea group (N–C(=S)–N), compounds 5a–5d feature sulfonamide-linked amides (N–S(=O)₂–C=O). This difference affects:

- Reactivity : Isothioureas are more nucleophilic due to the sulfur atom’s lone pairs, whereas sulfonamides are stabilized by resonance.

- Biological Activity : Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while isothioureas may exhibit distinct pharmacological profiles .

Thermodynamic and Kinetic Stability

The lower melting points of longer-chain analogs (5c, 5d) suggest reduced thermodynamic stability compared to 5a and 5b. This aligns with trends in alkyl chain flexibility, where longer chains introduce entropic penalties during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.